molecular formula C6H11Cl2N3S B2934213 2-Pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride CAS No. 2416231-41-7

2-Pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride

Cat. No.: B2934213
CAS No.: 2416231-41-7
M. Wt: 228.14
InChI Key: OQJQRWHWTCHYKM-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride” is a chemical compound with the CAS number 2416231-41-7 .


Molecular Structure Analysis

The molecular weight of “this compound” is 228.14 . Its IUPAC name is 2-(pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride . The InChI code for this compound is 1S/C6H9N3S.2ClH/c1-2-7-3-5(1)6-9-8-4-10-6;;/h4-5,7H,1-3H2;2*1H .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at 4°C in a sealed storage, away from moisture .

Scientific Research Applications

Heterocyclic Synthesis and Insecticidal Activity

Thiadiazole derivatives have been synthesized as part of a broader effort to create innovative heterocycles. These compounds, incorporating a thiadiazole moiety, have been evaluated for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis involves various heterocycles, indicating the thiadiazole's versatility as a building block in organic chemistry (Fadda et al., 2017).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine, a related structural analog, has been employed as an electron acceptor in the development of donor-acceptor-type electrochromic polymers. These materials showcase potential advantages in electrochromics, such as fast switching times, high coloration efficiency, and lower bandgaps, highlighting the broader applicability of thiadiazole derivatives in electronic and optoelectronic devices (Ming et al., 2015).

Antifungal and Antitumor Agents

The synthesis of novel thiadiazole derivatives has been pursued for their antifungal and antitumor activities. For example, pyridine derivatives incorporating a 1,3,4-thiadiazole moiety have been synthesized and screened for antifungal activity, with some compounds demonstrating potent effects comparable to reference drugs (Rajput et al., 2011). Additionally, N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for their antioxidant and antitumor properties, illustrating the compound's potential in developing new therapeutic agents (Hamama et al., 2013).

Properties

IUPAC Name

2-pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c1-2-7-3-5(1)6-9-8-4-10-6;;/h4-5,7H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBZCDZVOXZJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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